N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide
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Description
N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Prediction of Biological Activity
A study by Kharchenko et al. (2008) explored the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation process. The structural confirmation of these compounds was achieved using IR, 1H NMR methods, and liquid chromatography-mass spectrometry. Additionally, a PASS prediction for the biological activity of these synthesized compounds was presented, indicating potential applications in drug development and other biological activities Kharchenko, O. S. Detistov, & V. Orlov, 2008.
Anticancer Evaluation
Ravinaik et al. (2021) designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds underwent evaluation for their anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Most compounds exhibited moderate to excellent anticancer activity, with some showing higher activities than the reference drug etoposide Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, & D. Reddy, 2021.
Electropolymerization and Electrocopolymerization with Pyrrole
Schneider et al. (2017) investigated the self-assembly of monolayers of aromatic pyrrole derivatives to enhance the properties of (co)polymerized poly(pyrrole) layers. Their study on the electrochemical properties of these monolayers before and after copolymerization with pyrrole revealed smoother and more homogenous surface structures, indicating their potential in improving the conductivity and reducing the roughness of poly(pyrrole) films Sebastian Schneider, Matthias Füser, M. Bolte, & A. Terfort, 2017.
Synthesis of Anti-Inflammatory and Anti-Cancer Agents
Gangapuram et al. (2009) synthesized novel substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides with potential anti-inflammatory and anti-cancer properties. These compounds were synthesized in fair to good yields, suggesting their significance in medicinal chemistry applications Madhavi Gangapuram & K. Redda, 2009.
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-29-18-11-9-16(10-12-18)14-23-22(27)19-8-5-13-26(19)15-20-24-21(25-28-20)17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTKXROQZKIJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=CC=CN2CC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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